Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
Description
Chemical Identifiers
The tert-butyl group enhances solubility and stability during synthesis, while the boronic ester facilitates Suzuki-Miyaura couplings, a cornerstone of modern carbon-carbon bond formation. The chlorine atom offers a site for further functionalization via nucleophilic substitution or metal-catalyzed cross-couplings.
Historical Context in Heterocyclic Chemistry
Pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, have been studied since the mid-20th century for their electronic properties and bioisosteric potential. Early synthetic routes, such as the Madelung and Fischer indole analog methods, laid the groundwork for functionalizing these scaffolds. For example, bromination and iodination at the 3-position of 1H-pyrrolo[2,3-b]pyridines were demonstrated in 1969, highlighting their reactivity toward electrophiles.
The introduction of boronic esters to this framework emerged with the rise of transition-metal-catalyzed cross-coupling reactions in the 1980s. Pinacol-protected boronic esters, like the one in this compound, became popular due to their air stability and compatibility with diverse reaction conditions. tert-Butyl carbamates, meanwhile, gained traction as protecting groups for amines, preventing unwanted side reactions during multi-step syntheses.
Comparative Analysis of Pyrrolo[2,3-b]Pyridine Derivatives
This compound’s design merges historical strategies—electrophilic substitution and protective group chemistry—with modern boronic ester technology, epitomizing the evolution of heterocyclic synthesis. Its structure enables precise modular functionalization, aligning with contemporary demands for tailored molecular architectures in drug discovery.
Properties
Molecular Formula |
C18H24BClN2O4 |
|---|---|
Molecular Weight |
378.7 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C18H24BClN2O4/c1-16(2,3)24-15(23)22-10-13(20)12-8-11(9-21-14(12)22)19-25-17(4,5)18(6,7)26-19/h8-10H,1-7H3 |
InChI Key |
FDUNRUMKKGPALQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolo[2,3-B]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-B]pyridine core.
Introduction of the Chlorine Atom: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dioxaborolane Group: This step involves the reaction of the chlorinated pyrrolo[2,3-B]pyridine with a dioxaborolane derivative under conditions that promote the formation of the boronate ester.
Esterification: The final step involves the esterification of the compound with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the boronate ester moiety.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-B]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Anticancer Research
Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate has been investigated for its potential as an inhibitor of specific cancer-related targets. For example, compounds based on the pyrrolo[3,2-c]pyridine scaffold have shown promise as inhibitors of MPS1 kinase, which is involved in cell cycle regulation and cancer progression. The optimization of such compounds can lead to the development of potent anticancer agents with favorable pharmacokinetic profiles .
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. Its derivatives have been explored as arginase inhibitors, which play a crucial role in the urea cycle and are implicated in several pathologies including cancer and inflammation. The synthesis of these inhibitors often involves complex multi-step reactions that leverage the compound's unique functional groups for effective binding to the target enzyme .
Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for constructing more complex molecular architectures. The presence of the boron moiety allows for further functionalization through cross-coupling reactions such as Suzuki coupling .
Synthesis of Novel Compounds
The compound can be employed in the synthesis of novel pyridine derivatives that exhibit biological activity. For instance, modifications to the pyridine ring can yield compounds with enhanced properties for drug development or materials science applications .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The pyrrolo[2,3-B]pyridine core can interact with various biological targets, including kinases and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₈H₂₃BClN₂O₄ (inferred from structural analogs in ).
- Molecular Weight : ~376.6 g/mol (calculated).
- Purity : Typically ≥97% (commercial sources, e.g., Aladdin) .
- Applications : Intermediate in synthesizing kinase inhibitors, fluorescent probes, and bioactive molecules via palladium-catalyzed cross-coupling .
Comparison with Similar Compounds
The compound belongs to a class of boronate-functionalized heterocycles. Below is a detailed comparison with structurally related analogs:
Structural and Functional Analogues
Biological Activity
Tert-butyl 3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine-1-carboxylate is a complex organic compound with notable potential in medicinal chemistry and biological applications. This article reviews its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.
- Molecular Formula : CHBClNO
- Molecular Weight : 378.66 g/mol
- CAS Number : 2882875-88-7
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its structural components:
- Pyrrolo[2,3-B]pyridine Core : This moiety is known for its interactions with various biological targets such as kinases and receptors. It modulates their activity, leading to potential therapeutic effects.
- Dioxaborolane Group : This functional group can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of enzyme inhibitors and molecular probes.
1. Medicinal Chemistry
The compound serves as a precursor for the synthesis of bioactive molecules. Its derivatives have been studied for their potential therapeutic effects in oncology and other medical fields.
2. Enzyme Inhibition
Research indicates that compounds similar to this compound demonstrate significant inhibitory activity against various enzymes. For instance:
| Compound | Target Enzyme | IC (μM) |
|---|---|---|
| Compound A | DYRK1A | <0.01 |
| Compound B | Other Kinases | 0.05 |
3. Antioxidant and Anti-inflammatory Properties
Studies have shown that related compounds exhibit antioxidant properties and can reduce inflammation in cellular models.
Study on DYRK1A Inhibition
A recent study focused on the development of DYRK1A inhibitors derived from pyrrolo[2,3-B]pyridine structures. The results indicated that certain derivatives exhibited nanomolar-level inhibitory activity against DYRK1A:
- Enzymatic Assays : Confirmed potent inhibition with an IC value in the low nanomolar range.
- Biological Assays : Demonstrated significant antioxidant and anti-inflammatory effects in BV2 microglial cells.
Synthesis Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrrolo[2,3-B]pyridine Core : Cyclization of appropriate precursors.
- Chlorination : Introduction of the chlorine atom using reagents like thionyl chloride.
- Attachment of Dioxaborolane Group : Reaction with a dioxaborolane derivative to form the final product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
